Dimethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate
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Overview
Description
DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields It is characterized by its unique molecular structure, which includes a dichloroaniline moiety and a terephthalate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of 3,4-dichloroaniline with dimethyl terephthalate. The process begins with the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichloroaniline moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted anilines. These products have diverse applications in the synthesis of dyes, pharmaceuticals, and advanced materials .
Scientific Research Applications
DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The dichloroaniline moiety can bind to enzyme active sites, inhibiting their function. This interaction disrupts key biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s ability to undergo various chemical modifications also allows for the fine-tuning of its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE
- DIMETHYL 2-{[(2,5-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE
- DIMETHYL 2-{[(2,6-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE
Uniqueness
DIMETHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is unique due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other dichloroaniline derivatives. Its unique structure also imparts specific physical and chemical properties, such as solubility and stability, which are advantageous in various applications .
Properties
Molecular Formula |
C17H14Cl2N2O5 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
dimethyl 2-[(3,4-dichlorophenyl)carbamoylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14Cl2N2O5/c1-25-15(22)9-3-5-11(16(23)26-2)14(7-9)21-17(24)20-10-4-6-12(18)13(19)8-10/h3-8H,1-2H3,(H2,20,21,24) |
InChI Key |
SGBRKNWSHRVHHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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